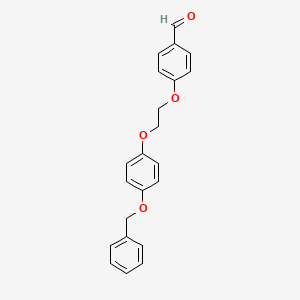

![molecular formula C11H14O4S B1288191 Ácido 3-[(3,4-dimetoxi fenil)sulfanil]propanoico CAS No. 60169-56-4](/img/structure/B1288191.png)

Ácido 3-[(3,4-dimetoxi fenil)sulfanil]propanoico

Descripción general

Descripción

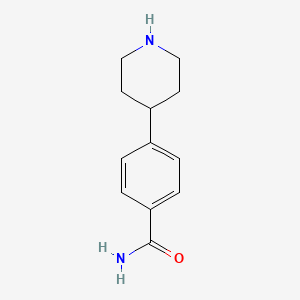

The compound 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is a sulfur-containing organic molecule that is characterized by the presence of a sulfanyl group attached to a 3,4-dimethoxyphenyl ring and a propanoic acid moiety. While the specific compound is not directly discussed in the provided papers, related sulfur-containing compounds and their reactivity are explored, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of sulfur-containing compounds can be complex due to the reactivity of sulfur with various functional groups. In the first paper, a sulfuric acid ester with a sulfanylpropyl group is used as a catalyst for the condensation reaction of aromatic aldehydes with pyrazolones, indicating that sulfur-containing compounds can facilitate bond formation between carbon-containing molecules . This suggests that similar methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can significantly influence their reactivity and physical properties. The second paper discusses the structure-activity relationships of sulfanylpropanol analogs, where the position and degree of methylation on the molecule affect its antifungal activity . This implies that the positioning of the methoxy groups and the sulfanyl group in 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid would be critical in determining its chemical behavior and potential biological activity.

Chemical Reactions Analysis

Sulfur-containing compounds can undergo various chemical reactions, including sulfonation, which is a key reaction for introducing sulfonic acid groups into aromatic rings. The third paper examines the reversibility of sulfonation reactions on dimethoxyphenol and its ester, demonstrating that the reaction conditions and the equivalents of sulfur trioxide used can lead to different sulfonic acid products . This information is relevant for understanding how 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid might react under sulfonation conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. The presence of methoxy and sulfanyl groups can affect the compound's solubility, boiling point, and stability. Although the papers do not directly address the properties of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid, the studies on related compounds provide a foundation for predicting that the compound would likely have moderate solubility in polar solvents and could be stable under a range of temperatures, given the stability of the catalyst in the first paper .

Aplicaciones Científicas De Investigación

Medicina

En el campo de la medicina, este compuesto ha sido explorado por su potencial para inducir la expresión del gen de la γ-globina . Esto es particularmente significativo en el tratamiento de β-hemoglobinopatías y otras formas de anemia, ya que podría estimular la eritropoyesis in vivo, lo que lleva a la producción de glóbulos rojos .

Ciencia de Materiales

En la ciencia de materiales, estos compuestos pueden ser integrales en el desarrollo de nuevos materiales poliméricos. Su capacidad para formar complejos con metales, como el cobre (II), sugiere un uso potencial en la creación de nuevos polímeros de coordinación con funcionalidades específicas .

Farmacología

Farmacológicamente, las propiedades del compuesto sugieren su uso en el diseño y la síntesis de fármacos. Podría servir como un bloque de construcción para la síntesis de moléculas más complejas con potencial terapéutico .

Química Analítica

En química analítica, este compuesto podría utilizarse como un estándar o reactivo en métodos cromatográficos como HPLC o LC-MS, ayudando a la identificación y cuantificación de sustancias en mezclas complejas .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWIZKGQLSYPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596295 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60169-56-4 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)

![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)

![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)